molecular formula C8H6ClIO3 B1644837 5-Chloro-4-iodo-2-methoxybenzoic acid CAS No. 473264-13-0

5-Chloro-4-iodo-2-methoxybenzoic acid

Cat. No. B1644837
CAS RN: 473264-13-0
M. Wt: 312.49 g/mol
InChI Key: LLLOGZBHLFGNSY-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H6ClIO3 and a molecular weight of 312.49 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClIO3/c1-13-7-3-6 (10)5 (9)2-4 (7)8 (11)12/h2-3H,1H3, (H,11,12) and the InChI key is LLLOGZBHLFGNSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

1. Cross-Coupling Reactions

5-Chloro-4-iodo-2-methoxybenzoic acid has been utilized in cross-coupling reactions. For example, its structurally similar compound, 3-iodo-4-methoxybenzoic acid methylester, was used in Suzuki cross-coupling reactions with arylboronic esters. This process has been optimized for obtaining biaryls in good yields using specific reaction conditions (Chaumeil, Signorella, & Drian, 2000).

2. Spectroscopic Analysis

Another related compound, 4-amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA), has been the subject of extensive spectroscopic analysis using techniques like FTIR, FT–Raman, UV, and NMR. These studies provide insights into the structural and vibrational characteristics of such molecules, crucial for understanding their chemical behavior (Poiyamozhi et al., 2012).

3. Thermal Properties of Metal Complexes

This compound and its derivatives have been studied for their thermal properties when forming complexes with various metals. For instance, 5-chloro-2-methoxybenzoates of lanthanides and d-block elements like Mn, Co, Ni, Cu, and Zn were analyzed in different atmospheric conditions, revealing insights into their thermal stability and decomposition products (Ferenc & Bocian, 2003).

4. Antimicrobial Properties

Derivatives of this compound have been synthesized and evaluated for antimicrobial properties. For instance, new 1,3,4-oxadiazole derivatives containing the 5-chloro-2-methoxy benzohydrazide moiety were tested against various bacterial and fungal strains, with some compounds showing significant activity (Prasanna Kumar et al., 2013).

5. Magnetic and Spectral Properties

The magnetic and spectral properties of 5-chloro-2-methoxybenzoates of metals like Mn, Co, Ni, Cu, and Zn have also been a subject of research. These studies provide valuable data on the magnetic susceptibilities and spectral characteristics of these complexes, which is important for applications in various fields including materials science (Bocian & Ferenc, 2002).

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501, suggesting various measures to handle and store the compound safely .

Mechanism of Action

Mode of Action

The mode of action of 5-Chloro-4-iodo-2-methoxybenzoic acid involves several chemical reactions. The compound can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The presence of a chlorine atom and an iodine atom on the benzene ring can influence these reactions, potentially enhancing the compound’s reactivity.

Biochemical Pathways

For instance, they can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Result of Action

The compound’s reactions at the benzylic position could potentially result in the formation of new compounds with different properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature .

properties

IUPAC Name

5-chloro-4-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLOGZBHLFGNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture od 5-chloro-4-iodo-2-methoxy benzoic acid methyl ester of Step B (3.00 g, 9.19 mmol) and sodium hydroxide (1.10 g, 27.6 mmol) in methanol (92 mL) was refluxed for 12 hours. The reaction was cooled to room temperature and the solvent evaporated. The residue was dissolved in 1 N sodium hydroxide (75 mL), the solution washed with diethyl ether and the organic washings discarded. The aqueous phase was acidified with 2 N hydrochloric acid and extracted with diethyl ether. The combined extracts were dried over anhydrous sodium sulfate, filtered and concentrated to afford the title carboxylic acid (2.64 g) as orange crystals, m.p. 150-151° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-amino-5-chloro-2-methoxybenzoic acid (5 g, 24.8 mmol) in water (10 mL) at 0° C., concentrated sulfuric acid (50 mL) was added. Then a solution of NaNO2 (1.9 g, 27.3 mmol) in water (10 mL) was added dropwise while keeping the internal temperature around 0° C. KI (4.5 g, 27.3 mmol) and I2 (3.5 g, 13.64 mmol) were dissolved in water and added dropwise to the stirred reaction mixture. The reaction was stirred at 5° C. for 2 h and then extracted with ethyl acetate. The organic layer was washed with water, Na2SO3 (aq, 10%) and brine, dried over anhydrous Na2SO4 and concentrated in vacuo to afford desired product (1.55 g, 19% yield). ESI-MS m/z: 311.1[M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
19%

Synthesis routes and methods III

Procedure details

A stirred solution of 4-amino-5-chloro-2-methoxy benzoic acid (12.25 g , 60.8 mmol) in water (136 mL) and concentrated sulfuric acid (34 mL) was cooled to 0° C. in a flask fitted with an overhead stirrer. A solution of sodium nitrite (4.62 g , 66.9 mmol) in water (26 mL) was added dropwise while keeping the internal temperature around 0° C. Potassium iodide (11.11 g, 66.9 mmol) and iodine (4.24g, 33.5 mmol) were dissolved in water (130 mL) and added dropwise to the stirred reaction mixture. After 2 hours the reaction was extracted with ethyl acetate. The organic extracts were then washed with 10% sodium thiosulfate and brine, then dried over magnesium sulfate, filtered and evaporated to dryness to yield 11.32 g of the title compound, m.p. 150–151° C. This material was used without further purification.
Quantity
12.25 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
11.11 g
Type
reactant
Reaction Step Three
Quantity
4.24 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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